molecular formula C23H22N4OS B2447950 N-((5-(ethylthio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)-1-naphthamide CAS No. 391948-50-8

N-((5-(ethylthio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)-1-naphthamide

Cat. No. B2447950
M. Wt: 402.52
InChI Key: XJRGWOJUSVDKKU-UHFFFAOYSA-N
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Description

The compound appears to contain several distinct functional groups, including an ethylthio group, a triazole ring, a m-tolyl group (a toluene derivative), and a naphthamide group. These groups could confer a variety of chemical properties to the compound .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple rings (triazole and naphthalene) and various substituents. The m-tolyl group is a derivative of toluene where the methyl group is in the meta position .


Chemical Reactions Analysis

Again, without specific studies on this compound, it’s difficult to predict its reactivity. The presence of the triazole ring and the ethylthio group could potentially make it reactive towards electrophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of a naphthamide group could increase its planarity and conjugation, potentially affecting its optical properties .

Scientific Research Applications

Corrosion Inhibition

Research on triazole derivatives, such as 3,5-bis(4-methylthiophenyl)-4H-1,2,4-triazole, has shown significant efficacy in corrosion inhibition for mild steel in acidic media. These studies highlight the potential of triazole compounds in protecting metals against corrosion, suggesting a possible application for "N-((5-(ethylthio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)-1-naphthamide" in similar contexts (Lagrenée et al., 2002).

Neurological Imaging

Another study utilized a hydrophobic radiofluorinated derivative for positron emission tomography (PET) imaging, targeting neurofibrillary tangles and beta-amyloid plaques in Alzheimer's disease patients. This research illustrates the diagnostic potential of naphthyl-based compounds in neurological disorders, offering a perspective on the diagnostic imaging applications of similar compounds (Shoghi-Jadid et al., 2002).

Fluorescent Materials

A study on novel blue-emitting fluorophores, including triazole derivatives, highlights the use of such compounds in creating fluorescent materials. The photophysical properties of these compounds suggest potential applications in optical materials and sensors, indicating a similar utility for "N-((5-(ethylthio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)-1-naphthamide" in fluorescence-based applications (Padalkar et al., 2015).

Antimicrobial and Antioxidant Activities

Research into heterocyclic compounds derived from 2-acetylnaphthalene has uncovered promising antioxidant and antimicrobial activities. This suggests that naphthyl and triazole-containing compounds, by extension, could be explored for their efficacy in inhibiting microbial growth and protecting against oxidative stress (Taha, 2012).

Molecular Synthesis and Characterization

A study focused on the structural and spectral characterization of a similar triazole-carboxylate compound, providing insights into the chemical behavior and molecular interactions of such compounds. This research could inform the synthesis and application of "N-((5-(ethylthio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)-1-naphthamide" in various scientific and industrial fields (Dong & Quan, 2000).

properties

IUPAC Name

N-[[5-ethylsulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4OS/c1-3-29-23-26-25-21(27(23)18-11-6-8-16(2)14-18)15-24-22(28)20-13-7-10-17-9-4-5-12-19(17)20/h4-14H,3,15H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJRGWOJUSVDKKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(N1C2=CC=CC(=C2)C)CNC(=O)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((5-(ethylthio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)-1-naphthamide

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